Cas no 1396709-30-0 (2-bromo-N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-5-methoxybenzamide)

2-Bromo-N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-5-methoxybenzamide is a synthetic organic compound featuring a benzamide core substituted with bromo and methoxy groups, along with a hydroxyethylpyrrole moiety. This structure confers potential reactivity and binding affinity, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The bromo substituent enhances electrophilic properties, facilitating further functionalization, while the methoxy group contributes to electronic modulation. The hydroxyethylpyrrole segment may impart improved solubility and bioactivity. Its well-defined molecular architecture supports applications in targeted synthesis, particularly in the development of bioactive molecules. The compound’s purity and stability under standard conditions ensure reliable performance in research and industrial settings.
2-bromo-N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-5-methoxybenzamide structure
1396709-30-0 structure
Product Name:2-bromo-N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-5-methoxybenzamide
CAS No:1396709-30-0
MF:C15H17BrN2O3
MW:353.211083173752
CID:6163737
PubChem ID:71781605
Update Time:2025-10-31

2-bromo-N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-5-methoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-5-methoxybenzamide
    • F5857-0906
    • 2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-methoxybenzamide
    • 2-Bromo-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-5-methoxybenzamide
    • 2-bromo-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-methoxybenzamide
    • VU0524680-1
    • 1396709-30-0
    • AKOS024523404
    • Inchi: 1S/C15H17BrN2O3/c1-18-7-3-4-13(18)14(19)9-17-15(20)11-8-10(21-2)5-6-12(11)16/h3-8,14,19H,9H2,1-2H3,(H,17,20)
    • InChI Key: WRSPIFJQBMKTTJ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C=C1C(NCC(C1=CC=CN1C)O)=O)OC

Computed Properties

  • Exact Mass: 352.04225g/mol
  • Monoisotopic Mass: 352.04225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 63.5Ų

2-bromo-N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-5-methoxybenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 2-bromo-N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-5-methoxybenzamide

Comprehensive Overview of 2-bromo-N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-5-methoxybenzamide (CAS No. 1396709-30-0)

The compound 2-bromo-N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-5-methoxybenzamide (CAS No. 1396709-30-0) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. With its unique structural features, including a bromo substituent, a methoxybenzamide backbone, and a hydroxyethyl-pyrrole moiety, this compound exhibits potential applications in drug discovery and medicinal chemistry. Researchers are particularly interested in its role as a building block for designing novel therapeutic agents targeting various diseases.

In recent years, the demand for highly functionalized benzamide derivatives has surged due to their versatility in synthesizing bioactive molecules. The presence of the 2-hydroxyethyl-1-methylpyrrole group in CAS 1396709-30-0 enhances its binding affinity to specific biological targets, making it a valuable intermediate in the development of enzyme inhibitors or receptor modulators. This aligns with current trends in precision medicine, where researchers seek compounds with tailored properties for personalized treatments.

From a synthetic chemistry perspective, 2-bromo-N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-5-methoxybenzamide offers multiple reactive sites for further derivatization. The bromine atom allows for cross-coupling reactions, while the hydroxy group can be functionalized to improve solubility or pharmacokinetic properties. Such flexibility is critical in modern drug design, where molecular optimization is key to enhancing efficacy and reducing side effects.

The growing interest in heterocyclic compounds like this one is reflected in frequent searches for "pyrrole-based drug candidates" and "methoxybenzamide applications." These keywords highlight the compound's relevance in cutting-edge research areas such as oncology, neurology, and infectious diseases. Additionally, its structural complexity makes it a subject of computational chemistry studies, where in silico modeling predicts its interactions with biological targets.

Quality control and analytical characterization of CAS 1396709-30-0 are essential for ensuring reproducibility in research. Advanced techniques like HPLC, NMR, and mass spectrometry are typically employed to verify its purity and confirm its structure. This rigorous standardization meets the pharmaceutical industry's increasing emphasis on high-purity research chemicals, a topic frequently queried by scientists sourcing reliable compounds for their experiments.

Environmental and safety considerations are also integral to discussions about 2-bromo-N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-5-methoxybenzamide. While not classified as hazardous under standard regulations, proper handling protocols are recommended to maintain workplace safety—a concern often raised in forums about laboratory best practices. Researchers appreciate detailed documentation on storage conditions (e.g., temperature-sensitive materials) and compatibility data, which facilitate seamless integration into experimental workflows.

Looking ahead, the potential of 1396709-30-0 extends beyond traditional applications. Innovations in green chemistry have sparked interest in sustainable synthesis routes for such compounds, aligning with global initiatives to reduce the environmental footprint of chemical production. Searches for "eco-friendly heterocycle synthesis" underscore this shift, positioning 2-bromo-N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-5-methoxybenzamide as a candidate for optimized, greener methodologies.

In conclusion, CAS 1396709-30-0 represents a compelling example of how structurally complex molecules drive advancements in life sciences. Its multifaceted reactivity, combined with rising demand for tailored bioactive intermediates, ensures its continued relevance in both academic and industrial settings. As research evolves, this compound will likely play a pivotal role in addressing unmet medical needs through innovative chemical design.

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